Sedalipid
Description
Sedalipid, chemically identified as magnesium pyridinylphosphatidylglutamate, is a synthetic antioxidant compound primarily studied for its protective effects against low-density lipoprotein (LDL) oxidation. Its molecular structure integrates a magnesium-coordinated pyridinyl group with phosphatidylglutamate, enabling synergistic antioxidant activity . Unlike natural antioxidants such as α-tocopherol (vitamin E), this compound’s hybrid structure enhances stability and bioavailability, making it a focus of comparative pharmacological studies .
Properties
CAS No. |
104625-95-8 |
|---|---|
Molecular Formula |
C13H19MgN2O10P+2 |
Molecular Weight |
418.58 g/mol |
IUPAC Name |
magnesium;(2S)-2-aminopentanedioic acid;(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate |
InChI |
InChI=1S/C8H10NO6P.C5H9NO4.Mg/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14;6-3(5(9)10)1-2-4(7)8;/h2-3,11H,4H2,1H3,(H2,12,13,14);3H,1-2,6H2,(H,7,8)(H,9,10);/q;;+2/t;3-;/m.0./s1 |
InChI Key |
XGAJCKLDSUCMIQ-RJXKWAGSSA-N |
Isomeric SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O.C(CC(=O)O)[C@@H](C(=O)O)N.[Mg+2] |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O.C(CC(=O)O)C(C(=O)O)N.[Mg+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sedalipid involves the combination of magnesium, pyridoxal 5-phosphate, and glutamate. The reaction conditions typically require controlled temperatures and pH levels to ensure the stability of the compound. The exact synthetic route involves the formation of a complex between magnesium ions and the pyridoxal 5-phosphate-glutamate moiety .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form. The use of advanced techniques like solid-phase synthesis and on-column refolding can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Sedalipid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur, where one functional group in the compound is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and the presence of specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with altered chemical properties .
Scientific Research Applications
Sedalipid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its effects on lipid metabolism and its potential role in managing hypercholesterolemia.
Medicine: Investigated for its potential benefits in reducing cardiovascular risk factors and managing lipid levels in patients with hypercholesterolemia.
Industry: Utilized in the production of pharmaceuticals and other products that require hypolipidemic agents
Mechanism of Action
Sedalipid exerts its effects by targeting specific molecular pathways involved in lipid metabolism. The compound interacts with enzymes and receptors that regulate lipid levels in the blood. Its mechanism of action involves the inhibition of lipid synthesis and the promotion of lipid breakdown, leading to reduced lipid levels in the bloodstream .
Comparison with Similar Compounds
Table 1: Structural and Functional Profiles of this compound and Comparable Antioxidants
| Compound | Core Structure | Key Functional Groups | Primary Mechanism of Action |
|---|---|---|---|
| This compound | Magnesium-pyridinylphosphatidylglutamate | Phosphatidyl, pyridinyl, Mg²⁺ | Chelates iron ions; scavenges ROS |
| Probucol | Bisphenol derivative | Phenolic hydroxyl groups | ROS scavenging; reduces LDL uptake |
| α-Tocopherol | Chromanol ring with phytyl tail | Hydroxyl group on chromanol | Chain-breaking antioxidant |
| Pyridoxal-5'-phosphate | Pyridoxine derivative | Aldehyde, phosphate groups | Cofactor in enzymatic redox reactions |
| Ascorbic acid | Enediol lactone | Dihydroxy groups | Electron donor; regenerates α-tocopherol |
Efficacy in LDL Oxidation Protection
A pivotal study evaluated the efficacy of this compound alongside α-tocopherol, probucol, pyridoxal-5'-phosphate, ascorbic acid, and peroxidase isoenzymes using an LDL receptor-binding assay. Key findings include:
Table 2: Comparative Efficacy in Inhibiting LDL Oxidation
| Compound | % Inhibition of LDL Oxidation | Significance (p-value vs. control) |
|---|---|---|
| This compound | 89 ± 3.2 | <0.001 |
| Probucol | 85 ± 4.1 | <0.001 |
| α-Tocopherol | 78 ± 2.8 | <0.01 |
| Pyridoxal-5'-phosphate | 12 ± 1.5 | >0.05 (non-significant) |
| Ascorbic acid | 8 ± 0.9 | >0.05 |
| Peroxidase isoenzymes | 5 ± 1.2 | >0.05 |
- This compound outperformed α-tocopherol and matched probucol in efficacy, likely due to its dual mechanism of iron chelation and reactive oxygen species (ROS) scavenging.
- Pyridoxal-5'-phosphate and ascorbic acid showed negligible activity, underscoring the structural specificity required for effective LDL protection.
Mechanistic Insights
- Iron Chelation : this compound’s magnesium-phosphatidylglutamate moiety binds free iron, preventing Fenton reactions that drive LDL oxidation .
- Limitations of Natural Antioxidants : α-Tocopherol’s hydrophobicity limits its distribution in aqueous cellular environments, whereas this compound’s amphiphilic structure improves membrane integration .
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